3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Description
3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a pyrazolopyrimidine derivative characterized by:
- A 2-methoxyphenyl group at position 2.
- Methyl groups at positions 2 and 4.
- A hydroxyl group at position 6.
Its synthesis typically involves condensation reactions under optimized conditions, as seen in pyrazolopyrimidine chemistry .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-8-13(19)18-15(16-9)14(10(2)17-18)11-6-4-5-7-12(11)20-3/h4-8,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVBLWLHDTGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for various biological activities. The presence of the methoxyphenyl group at position 3 and dimethyl substitutions at positions 2 and 5 contribute to its unique activity profile.
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results. A study demonstrated that compounds with similar structures inhibited the growth of breast cancer cells (MCF-7) with IC50 values ranging from 15.3 µM to 29.1 µM depending on their specific substituents .
2. Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Studies suggest that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit enzymes associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease. For example, a derivative exhibited enhanced antioxidant activity, which is crucial in combating oxidative stress in neuronal cells .
3. Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has been documented in several studies. Compounds within this class have demonstrated efficacy against various microbial strains, suggesting a broad-spectrum antimicrobial activity .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, which play a critical role in cell signaling pathways related to cancer progression .
- Antioxidant Mechanism : The compound's antioxidant properties may help reduce cellular damage caused by reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Case Study 1: Anticancer Screening
A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened against MCF-7 and other cancer cell lines. The study found that compounds with specific substitutions exhibited significant cytotoxicity, leading to their consideration as potential anticancer agents .
Case Study 2: Neuroprotective Evaluation
In vitro assays were conducted to assess the neuroprotective effects of a derivative similar to this compound. Results indicated a reduction in apoptosis in neuronal cells exposed to oxidative stress when treated with the compound .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
a. 3-(2,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (Compound 14, )
- Key Differences :
b. 3-(4-Fluorophenyl)-5-methyl-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol (Compound 7c, )
- Key Differences :
- Implications : Sulfonyl groups increase metabolic stability but may reduce membrane permeability.
c. MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, )
Substituent Variations at Position 7
a. 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 27166-46-7, )
- Key Differences :
- Lacks the 3-(2-methoxyphenyl) group.
- Simpler structure with lower molecular weight (163.18 g/mol vs. 345.41 g/mol for the target compound).
- Implications : Reduced steric bulk may improve solubility but decrease target specificity.
b. 2-((3-(2,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)amino)ethanol (Compound 24, )
- Key Differences: Aminoethanol substituent at position 7. Synthesized via nucleophilic substitution (NaH, DMSO) .
- Implications: The ethanol moiety introduces hydrogen-bonding capacity, enhancing solubility and pharmacokinetics.
Functional Group Modifications
a. 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-3,7-diamine ()
- Key Differences :
- 3,7-Diamine groups instead of hydroxyl and methoxyphenyl.
b. 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 917974-49-3, )
- Key Differences :
- Trifluoromethyl at position 7 vs. hydroxyl.
- Implications : The CF3 group enhances metabolic stability and lipophilicity.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may follow routes similar to those for dichlorophenyl analogs (e.g., reflux with ethyl acetoacetate) but requires optimization for methoxy group stability .
- Drug-Likeness : Compared to MPZP, the hydroxyl group may limit CNS penetration but improve solubility for peripheral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
